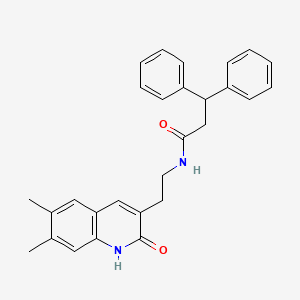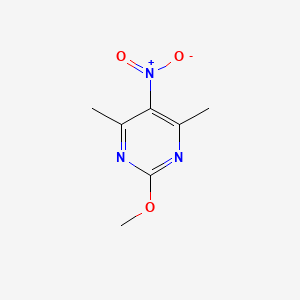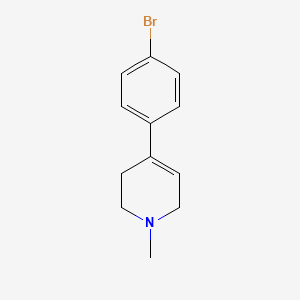
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular components, including proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell growth or induction of cell death .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine can be achieved through several synthetic routes. One common method involves the bromination of phenyl derivatives followed by cyclization reactions. For instance, the bromination of phenyl derivatives can be carried out using bromine in the presence of a catalyst such as vanadium pentoxide or ammonium heptamolybdate . The resulting bromophenyl derivative can then undergo cyclization to form the desired pyridine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds.
Scientific Research Applications
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the treatment of diseases such as Alzheimer’s disease.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer properties.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: A compound with potential biological activities.
Uniqueness
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine is unique due to its specific structure, which combines a bromophenyl group with a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTVWHVXRJSJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

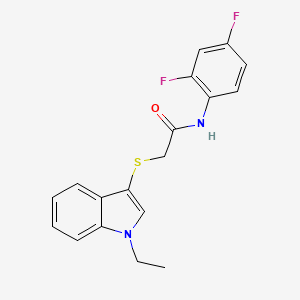
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2399989.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)


![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)
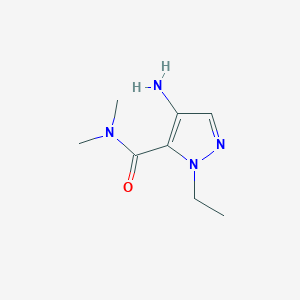
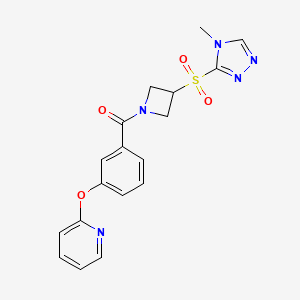
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)
